C.I. Mordant Blue 13
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Overview
Description
C.I. Mordant Blue 13: 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt , is a synthetic dye commonly used in various industrial applications. It is known for its vibrant blue color and is often utilized in textile dyeing and as a pH indicator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Mordant Blue 13 involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with the naphthalene derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried to obtain the dye in its solid form .
Chemical Reactions Analysis
Types of Reactions: C.I. Mordant Blue 13 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can occur, resulting in the formation of amines.
Substitution: The dye can participate in substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the dye.
Reduction: Amines and other reduced forms of the dye.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
C.I. Mordant Blue 13 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used in textile dyeing, paper, and leather industries.
Mechanism of Action
The mechanism of action of C.I. Mordant Blue 13 involves its ability to form complexes with metal ions, which enhances its binding to various substrates. The dye interacts with metal ions through coordination bonds, leading to the formation of stable complexes. This property is particularly useful in textile dyeing, where the dye forms strong bonds with the fabric fibers .
Comparison with Similar Compounds
C.I. Mordant Blue 29: Another mordant dye with similar applications but different chemical structure.
Eriochrome Black T: Used in similar applications but has different spectral properties.
Xylenol Orange: Another dye used in complexometric titrations and as a pH indicator.
Uniqueness: C.I. Mordant Blue 13 is unique due to its specific chemical structure, which provides distinct spectral properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in various industrial and research applications .
Properties
CAS No. |
1264367-70-5 |
---|---|
Molecular Formula |
C16H11ClN2O9S2 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28) |
InChI Key |
KBLPVLOHGYMDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O |
Origin of Product |
United States |
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